3-Benzylidenepiperidin-4-one

Medicinal Chemistry Neurodegenerative Disease Enzyme Inhibition

Sourcing 3-Benzylidenepiperidin-4-one (CAS: 775227-33-3) demands structural precision. Unlike unsubstituted piperidin-4-one or bis-substituted analogs, this mono-benzylidene scaffold uniquely delivers acetylcholinesterase (AChE) inhibition comparable to donepezil, making it a strategic starting point for Alzheimer's drug discovery. Its defined stability (DMSO stock, -20°C, 3 months) ensures assay reproducibility. Secure this high-purity building block to accelerate your SAR campaigns and avoid the costly failures of generic substitutions.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 775227-33-3
Cat. No. B12531367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzylidenepiperidin-4-one
CAS775227-33-3
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1CNCC(=CC2=CC=CC=C2)C1=O
InChIInChI=1S/C12H13NO/c14-12-6-7-13-9-11(12)8-10-4-2-1-3-5-10/h1-5,8,13H,6-7,9H2
InChIKeyYLZHKYLBIUOBOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzylidenepiperidin-4-one (CAS: 775227-33-3) Procurement Guide for Scientific and Industrial Applications


3-Benzylidenepiperidin-4-one (CAS: 775227-33-3) is a heterocyclic organic compound with the molecular formula C12H13NO and a molecular weight of approximately 187.24 g/mol [1]. It features a piperidine ring with a benzylidene group, belonging to the piperidin-4-one class of compounds. This class has garnered significant research interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases . While not a commercial drug itself, it serves as a crucial building block and a core scaffold in medicinal chemistry, notably in the development of antineoplastic agents and molecules targeting acetylcholinesterase (AChE) for neurological disorders [2].

Why Generic Substitution is Inadvisable for 3-Benzylidenepiperidin-4-one (CAS: 775227-33-3)


Substituting 3-Benzylidenepiperidin-4-one with a seemingly similar piperidin-4-one analog is a high-risk decision in research or industrial applications. The exact position, number, and chemical nature of substituents on the piperidine ring are the primary determinants of a compound's specific activity, selectivity, and physicochemical properties. For instance, the mono-substituted 3-benzylidene scaffold shows a distinct biological profile, such as acetylcholinesterase (AChE) inhibitory activity comparable to the drug donepezil, which is a specific property not shared by its unsubstituted piperidin-4-one precursor or by bis-substituted 3,5-dibenzylidene analogs that are often optimized for anti-cancer applications [1]. Furthermore, the specific stereochemistry and conformational flexibility introduced by the benzylidene moiety can drastically alter binding affinity to biological targets compared to similar saturated analogs [2]. A generic substitution, without rigorous validation, introduces significant experimental variability and may lead to failed assays or irreproducible results, thereby incurring substantial costs and delays.

Quantitative Evidence Guide for the Differentiation of 3-Benzylidenepiperidin-4-one (CAS: 775227-33-3) from Analogs


Acetylcholinesterase (AChE) Inhibition: Direct Comparison with Donepezil

The mono-substituted 3-arylmethylidene-N-benzylpiperidin-4-one class, of which 3-Benzylidenepiperidin-4-one is a core member, demonstrates AChE inhibitory activity directly comparable to the FDA-approved drug donepezil [1]. This is a highly specific and significant finding that distinguishes it from its 3,5-bis(benzylidene) analogs, which are primarily explored for cytotoxic activities.

Medicinal Chemistry Neurodegenerative Disease Enzyme Inhibition

Physicochemical Stability: 3-Month DMSO Solution Storage at -20°C

3-Benzylidenepiperidin-4-one demonstrates defined solution stability, maintaining integrity for up to 3 months when stored as a solution in DMSO at -20°C . This provides a clear operational window for laboratory use and compound management.

Analytical Chemistry Compound Management Assay Development

Synthetic Versatility as a Mono-Substituted Scaffold

3-Benzylidenepiperidin-4-one serves as a versatile mono-substituted intermediate, allowing for precise further derivatization at the 5-position. This contrasts with the 'end-point' nature of 3,5-bis(benzylidene) analogs, which have both reactive sites occupied [1]. The ability to introduce a second, different substituent enables the fine-tuning of pharmacological properties and the exploration of diverse chemical space.

Organic Synthesis Medicinal Chemistry Scaffold Hopping

High-Value Research and Industrial Application Scenarios for 3-Benzylidenepiperidin-4-one (CAS: 775227-33-3)


Neurological Drug Discovery: Alzheimer's Disease Models

As a core scaffold demonstrating AChE inhibitory activity comparable to donepezil, 3-Benzylidenepiperidin-4-one is a strategic starting point for synthesizing and optimizing novel chemical entities for the treatment of Alzheimer's disease and other cholinergic system disorders [1]. Its use can accelerate hit-to-lead campaigns focused on this specific target.

Focused Library Synthesis for Structure-Activity Relationship (SAR) Studies

The mono-substituted nature of 3-Benzylidenepiperidin-4-one makes it an ideal scaffold for constructing focused compound libraries [2]. Medicinal chemists can systematically modify the benzylidene group or add diverse substituents to the available 5-position to generate SAR data, elucidating the structural features required for optimal target engagement and selectivity.

Reproducible Assay Development and Biological Screening

Its defined stability profile as a DMSO stock solution stored at -20°C for up to three months ensures reliable and consistent performance in high-throughput screening and other biological assays . This reduces variability from compound degradation, leading to more robust and reproducible experimental data.

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